4-(2-hydroxy-2-methylpropyl)benzonitrile
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Overview
Description
4-(2-hydroxy-2-methylpropyl)benzonitrile is an organic compound with the molecular formula C11H13NO It is a derivative of benzonitrile, where a 2-hydroxy-2-methylpropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(2-hydroxy-2-methylpropyl)benzonitrile can be achieved through several synthetic routes. This reaction typically requires mild conditions and can be catalyzed by ionic liquids, which act as both solvents and catalysts .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems to ensure high yields and purity. The use of ionic liquids as catalysts has been shown to be effective in simplifying the separation process and reducing the need for additional catalysts .
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxy-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: The major product is 4-(2-oxo-2-methylpropyl)benzonitrile.
Reduction: The major product is 4-(2-hydroxy-2-methylpropyl)benzylamine.
Substitution: Various substituted derivatives of this compound can be formed depending on the substituent introduced.
Scientific Research Applications
4-(2-hydroxy-2-methylpropyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the compound’s biological activity and its potential use in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, which lacks the 2-hydroxy-2-methylpropyl group.
4-(2-hydroxyethyl)benzonitrile: A similar compound with a 2-hydroxyethyl group instead of a 2-hydroxy-2-methylpropyl group.
4-(2-methylpropyl)benzonitrile: A compound with a 2-methylpropyl group instead of a 2-hydroxy-2-methylpropyl group.
Uniqueness
4-(2-hydroxy-2-methylpropyl)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
98446-88-9 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(2-hydroxy-2-methylpropyl)benzonitrile |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)7-9-3-5-10(8-12)6-4-9/h3-6,13H,7H2,1-2H3 |
InChI Key |
YGAIUJQOFBCVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C#N)O |
Purity |
95 |
Origin of Product |
United States |
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